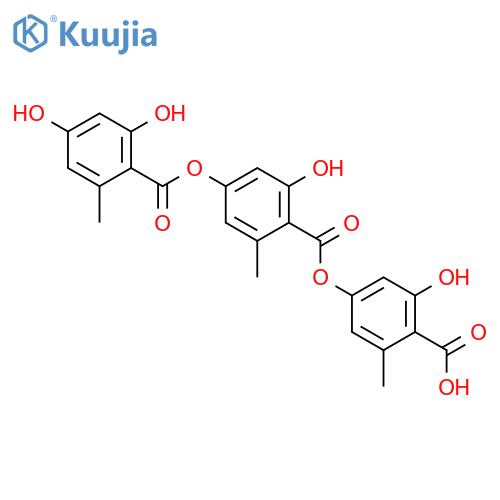Cas no 548-89-0 (Gyrophoric Acid)

Gyrophoric Acid structure
商品名:Gyrophoric Acid
Gyrophoric Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-methylphenyl ester
- GYROPHORIC ACID
- 4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
- Benzoic acid,4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methyl-,4-carboxy-3-hydroxy-5-...
- GYROPHORIC ACID(SH)(DISCONTINUED)
- Gyrophorsaeure
- p-Triorsellinsaeure
- Triorsellinic acid
- [ "Triorsellinic acid" ]
- SPBio_000195
- KBioGR_001322
- SCHEMBL3800330
- Benzoic acid, 4-((2,4-dihydroxy-6-methylbenzoyl)oxy)-2-hydroxy-6-methyl-, 4-carboxy-3-hydroxy-5-methylphenyl ester
- DivK1c_006388
- 548-89-0
- beta-Resorcylic acid, 6-methyl-, 4-(6-methyl-beta-resorcylate) 4-(6-methyl-beta-resorcylate); NSC 646006
- NCGC00247583-01
- NSC-646006
- SMR000387062
- NSC646006
- Spectrum2_000208
- Spectrum5_001823
- CHEMBL470648
- SpecPlus_000292
- 4-[4-(2,4-dihydroxy-6-methyl-benzoyl)oxy-2-hydroxy-6-methyl-benzoyl]oxy-2-hydroxy-6-methyl-benzoic acid
- CCG-40001
- AC-20252
- Spectrum4_000891
- HMS2271K07
- -Resorcylic acid, 6-methyl-, 4-(6-methyl--resorcylate) 4-(6-methyl--resorcylate); NSC 646006
- B0005-124431
- CHEBI:144159
- UNII-BAQ44A6C6H
- FS-10004
- HY-N3985
- MLS000563513
- CS-0024568
- Q2244355
- DTXSID30203289
- starbld0009598
- NS00134224
- BAQ44A6C6H
- GYROPHORICACID
- 4-(4-(2,4-DIHYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOYL)OXY-2-HYDROXY-6-METHYLBENZOIC ACID
- KBio1_001332
- NCI60_015819
- AKOS015965527
- STL564987
- DA-63989
- G12609
- 4-{[(4-{[(2,4-dihydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylphenyl)carbonyl]oxy}-2-hydroxy-6-methylbenzoic acid
- Gyrophoric Acid
-
- MDL: MFCD00597017
- インチ: InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30)
- InChIKey: ATQPZSQVWCPVGV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 468.10600
- どういたいしつりょう: 468.106
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 171A^2
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 693.9±55.0 °C at 760 mmHg
- フラッシュポイント: 238.5±25.0 °C
- 屈折率: 1.686
- PSA: 170.82000
- LogP: 3.57080
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Gyrophoric Acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Gyrophoric Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G45600-5mg |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid |
548-89-0 | ,HPLC≥93% | 5mg |
¥4640.0 | 2023-09-07 | |
| TRC | G120080-10mg |
Gyrophoric Acid |
548-89-0 | 10mg |
$1992.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | K31827-5mg |
Gyrophoric acid |
548-89-0 | 98% | 5mg |
$785 | 2024-05-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4178-10 mg |
Gyrophoric acid |
548-89-0 | 10mg |
¥3339.00 | 2022-04-26 | ||
| TRC | G120080-100mg |
Gyrophoric Acid |
548-89-0 | 100mg |
$ 17000.00 | 2023-09-07 | ||
| Ambeed | A327297-5mg |
Gyrophoricacid |
548-89-0 | 98% | 5mg |
$285.0 | 2025-03-01 | |
| TRC | G120080-5mg |
Gyrophoric Acid |
548-89-0 | 5mg |
$1120.00 | 2023-05-18 | ||
| MedChemExpress | HY-N3985-1mg |
Gyrophoric acid |
548-89-0 | ≥98.0% | 1mg |
¥3500 | 2024-07-24 | |
| A2B Chem LLC | AG28321-5mg |
GYROPHORIC ACID |
548-89-0 | 98% | 5mg |
$1315.00 | 2024-04-19 |
Gyrophoric Acid 関連文献
-
Khanh-Hung Nguyen,Marylène Chollet-Krugler,Nicolas Gouault,Sophie Tomasi Nat. Prod. Rep. 2013 30 1490
-
Syed Ghulam Musharraf,Nayab Kanwal,Vinitha M. Thadhani,M. Iqbal Choudhary Anal. Methods 2015 7 6066
-
I. Miralles,H. G. M. Edwards,F. Domingo,S. E. Jorge-Villar Anal. Methods 2015 7 6856
-
Susana E. Jorge Villar,Howell G. M. Edwards,Mark R. D. Seaward Analyst 2005 130 730
548-89-0 (Gyrophoric Acid) 関連製品
- 479-20-9(ATRANORIN)
- 436-32-8(Diffractaic acid)
- 480-56-8(Lecanoric acid)
- 168899-58-9(3-Acetoxy-2-methylbenzoic acid)
- 570-10-5(EVERNIC ACID)
- 6520-83-8(Ethyl 2-methoxy-6-methylbenzoate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:548-89-0)Gyrophoric Acid

清らかである:99%
はかる:5mg
価格 ($):256